5-(4-Tert-butylphenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-oxadiazole
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Overview
Description
5-(4-Tert-butylphenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features a tert-butylphenyl group and a chloro-fluorophenylmethyl group, making it a complex and unique molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-tert-butylbenzohydrazide with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butylphenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-(4-Tert-butylphenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the tert-butyl and chloro-fluorophenyl groups.
5-(4-Methylphenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a tert-butyl group.
5-(4-Chlorophenyl)-1,2,4-oxadiazole: Contains a chlorophenyl group instead of a chloro-fluorophenyl group.
Uniqueness
5-(4-Tert-butylphenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-oxadiazole is unique due to the presence of both tert-butyl and chloro-fluorophenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H18ClFN2O |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H18ClFN2O/c1-19(2,3)13-9-7-12(8-10-13)18-22-17(23-24-18)11-14-15(20)5-4-6-16(14)21/h4-10H,11H2,1-3H3 |
InChI Key |
RXEVSZQQDRLSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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